Phenylalanine betaine chemical structure and properties
Phenylalanine betaine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanine betaine, a derivative of the essential amino acid L-phenylalanine, is a quaternary ammonium compound with potential significance in various biological processes. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and potential biological activities. While experimental data specifically for phenylalanine betaine is limited in some areas, this document compiles available information, including predicted properties and data from related compounds, to offer a comprehensive resource. This guide also outlines general experimental approaches for the synthesis and biological evaluation of betaine compounds, which can be adapted for phenylalanine betaine research.
Chemical Structure and Identification
Phenylalanine betaine, systematically named (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate, is the N,N,N-trimethylated derivative of L-phenylalanine. This permanent quaternization of the amino group results in a zwitterionic structure at physiological pH.
Chemical Structure:
Caption: Chemical structure of L-Phenylalanine Betaine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate |
| Molecular Formula | C₁₂H₁₇NO₂[1] |
| CAS Number | 56755-22-7 |
| Canonical SMILES | C--INVALID-LINK--(C)--INVALID-LINK--C(=O)[O-] |
| InChI Key | XTFQIRIHLGODFV-NSHDSACASA-N |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Phenylalanine Betaine (Predicted) | L-Phenylalanine (Experimental) |
| Molecular Weight | 207.27 g/mol [1] | 165.19 g/mol |
| Melting Point | Not Available | 283 °C (decomposes)[2] |
| Boiling Point | Not Available | Not Available |
| Water Solubility | -4.8 (logS)[1] | 29.6 g/L at 25 °C |
| pKa (Strongest Acidic) | 2.5[1] | 1.83 |
| pKa (Strongest Basic) | Not Applicable (quaternary amine) | 9.13 |
| LogP | -1.4 to -2.3[1] | -1.38 |
Synthesis and Characterization
General Synthetic Approach
A specific, detailed laboratory protocol for the synthesis of L-phenylalanine betaine is not widely published. However, a common method for the synthesis of amino acid betaines involves the methylation of the corresponding amino acid. A plausible synthetic route for L-phenylalanine betaine is the exhaustive methylation of the amino group of L-phenylalanine using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.
Logical Workflow for a Potential Synthesis:
Caption: A potential workflow for the synthesis of L-Phenylalanine Betaine.
Characterization
The synthesized phenylalanine betaine should be thoroughly characterized to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose. Predicted spectral data is available from sources like the Human Metabolome Database (HMDB).[1]
Table 3: Spectroscopic Data (Predicted and Reference)
| Technique | Phenylalanine Betaine (Predicted/Reference) | L-Phenylalanine (Experimental Reference) |
| ¹H NMR (D₂O) | Predicted shifts available on HMDB[1] | Experimental spectra available on BMRB (bmse000045)[3] |
| ¹³C NMR (D₂O) | Predicted shifts available on HMDB[1] | Experimental spectra available on BMRB (bmse000045)[3] |
| Mass Spectrometry | Predicted LC-MS/MS spectra available on HMDB[1] | Experimental mass spectra available in NIST WebBook[4] |
| FTIR | No direct data found. Expected peaks for C=O (carboxylate), C-N, and aromatic C-H stretches. | Pronounced bands for NH₃⁺ and COO⁻ groups of the zwitterion form.[5] |
Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activities of phenylalanine betaine is scarce, the well-documented roles of other betaines provide a strong basis for hypothesizing its potential functions. Betaines are known to act as crucial osmoprotectants and methyl group donors, and they exhibit significant anti-inflammatory properties.[6][7]
Potential as an Osmoprotectant
Betaines are accumulated by cells in response to osmotic stress to maintain cell volume and protect cellular components without interfering with normal metabolism.
Experimental Protocol: Osmoprotectant Activity Assay (General)
A common method to assess osmoprotectant activity involves challenging a cellular system (e.g., bacteria, yeast, or cultured mammalian cells) with hyperosmotic conditions and evaluating the protective effect of the compound of interest.
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Cell Culture: Grow the chosen cell line to a suitable density.
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Induction of Osmotic Stress: Expose the cells to a hyperosmotic medium (e.g., supplemented with NaCl or sorbitol).
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Treatment: Treat the stressed cells with varying concentrations of phenylalanine betaine. A known osmoprotectant like glycine betaine should be used as a positive control.
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Viability/Growth Assessment: After a defined incubation period, assess cell viability or growth using methods such as MTT assay, trypan blue exclusion, or by measuring optical density.
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Data Analysis: Compare the viability/growth of cells treated with phenylalanine betaine to that of the untreated and positive control groups to determine its osmoprotective efficacy.
Potential as a Methyl Donor
Betaine serves as a methyl group donor in the methionine-homocysteine cycle, which is crucial for the synthesis of methionine and S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions.
Experimental Protocol: Methyl Donor Activity Assay (General)
The methyl donor activity can be indirectly assessed by measuring the activity of the enzyme betaine-homocysteine S-methyltransferase (BHMT), which catalyzes the transfer of a methyl group from betaine to homocysteine.
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Enzyme Source: Obtain a purified BHMT enzyme or a liver homogenate rich in BHMT.
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Reaction Mixture: Prepare a reaction mixture containing homocysteine, a methyl group acceptor, and the enzyme source.
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Initiation of Reaction: Add phenylalanine betaine as the potential methyl donor to initiate the reaction. Betaine (trimethylglycine) should be used as a positive control.
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Quantification of Product: After incubation, quantify the amount of methionine or dimethylglycine produced using techniques like HPLC or LC-MS/MS.
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Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of BHMT with phenylalanine betaine as a substrate to evaluate its efficiency as a methyl donor.
Potential Anti-inflammatory Effects and Associated Signaling Pathways
Betaine has been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily by inhibiting the activation of NF-κB and the NLRP3 inflammasome.[7][8][9]
Signaling Pathway: Betaine's Inhibition of NF-κB Activation
Caption: Betaine inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to promote the expression of pro-inflammatory genes.
Signaling Pathway: Betaine's Inhibition of the NLRP3 Inflammasome
Caption: Betaine can inhibit the activation of the NLRP3 inflammasome, thereby preventing the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.
Experimental Protocol: Anti-inflammatory Activity Assay (General)
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Cell Culture: Use a relevant cell line, such as macrophages (e.g., RAW 264.7) or intestinal epithelial cells (e.g., Caco-2).
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Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
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Treatment: Treat the stimulated cells with various concentrations of phenylalanine betaine.
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Measurement of Inflammatory Markers:
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Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or multiplex assays.
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Gene Expression: Analyze the mRNA expression of inflammatory genes using RT-qPCR.
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Signaling Proteins: Investigate the activation of key signaling proteins (e.g., phosphorylation of IκBα, activation of caspase-1) by Western blotting.
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Data Analysis: Compare the levels of inflammatory markers in phenylalanine betaine-treated cells to those in the LPS-stimulated control group.
Conclusion and Future Directions
Phenylalanine betaine is an intriguing molecule with predicted properties and potential biological functions analogous to other well-studied betaines. This technical guide consolidates the current knowledge and highlights the significant gaps in the experimental data for this compound. Future research should focus on:
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Developing and publishing a robust and reproducible synthesis protocol for L-phenylalanine betaine.
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Conducting thorough experimental characterization of its physicochemical properties.
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Performing in vitro and in vivo studies to directly investigate its potential as an osmoprotectant, methyl donor, and anti-inflammatory agent.
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Elucidating the specific signaling pathways modulated by phenylalanine betaine.
Such research will be invaluable for understanding the physiological roles of phenylalanine betaine and exploring its potential therapeutic applications in various fields, including drug development and nutritional science.
References
- 1. Human Metabolome Database: Showing metabocard for Phenylalanine betaine (HMDB0240552) [hmdb.ca]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 4. Phenylalanine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. plantarchives.org [plantarchives.org]
- 7. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Betaine in Inflammation: Mechanistic Aspects and Applications [frontiersin.org]
- 9. Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
